molecular formula C23H34Cl2N2O3 B5492110 N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5492110
M. Wt: 457.4 g/mol
InChI Key: LAILGEWQMVCFAH-UHFFFAOYSA-N
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Description

“N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride” is a complex organic compound. It contains a benzyl group, which is a common substituent in organic chemistry, an ethoxy group, which is an ether, and a morpholinyl group, which is a common motif in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkages and the attachment of the morpholinyl group. One possible method could involve the reaction of a suitable benzyl halide with an ethoxybenzyl alcohol to form the benzyloxy-ethoxybenzyl portion of the molecule . The morpholinyl group could then be attached via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular formula of this compound is C21H30Cl2N2O3 . It has a molar mass of 429.38 g/mol . The structure would be expected to contain aromatic (benzene) rings, ether linkages, and a secondary amine group.


Chemical Reactions Analysis

The benzylic position in this molecule (the carbon adjacent to the benzene ring) is likely to be particularly reactive . This is because the benzene ring can stabilize carbocations and radicals formed at this position through resonance . Therefore, this molecule might undergo reactions such as oxidation or halogenation at the benzylic position .

properties

IUPAC Name

N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-2-27-22-11-6-10-21(23(22)28-19-20-8-4-3-5-9-20)18-24-12-7-13-25-14-16-26-17-15-25;;/h3-6,8-11,24H,2,7,12-19H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAILGEWQMVCFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCCN3CCOCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

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